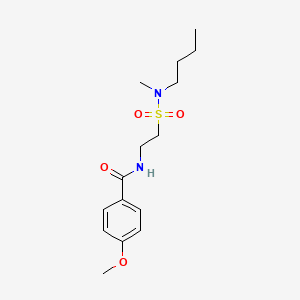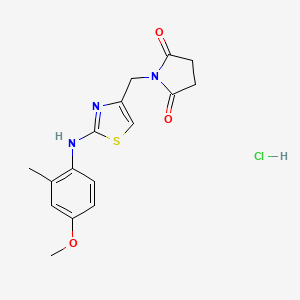![molecular formula C15H20N2O4 B2444798 (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1421491-46-4](/img/structure/B2444798.png)
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure that combines a cyclopropylisoxazole moiety with a spirocyclic framework, making it an interesting subject for study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring and the spirocyclic framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, such as in drug discovery and development.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: shares structural similarities with other spirocyclic compounds and isoxazole derivatives.
Spirocyclic Compounds: These compounds feature a spiro-connected ring system, which imparts unique chemical and biological properties.
Isoxazole Derivatives: Compounds containing the isoxazole ring are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropylisoxazole moiety with a spirocyclic framework. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(12-9-13(21-16-12)11-1-2-11)17-5-8-20-15(10-17)3-6-19-7-4-15/h9,11H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYLTKICJUULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2444715.png)
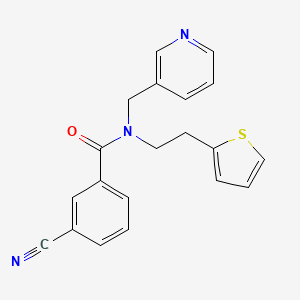
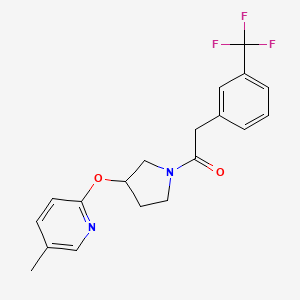

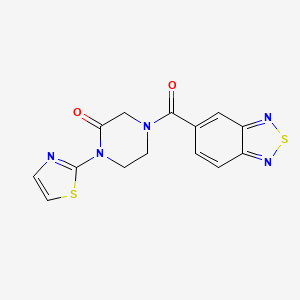
![1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2444727.png)
![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)
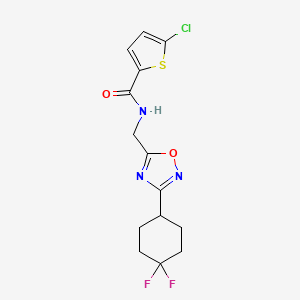
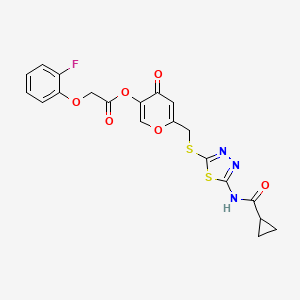
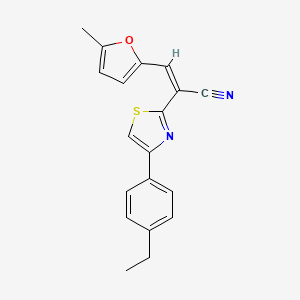
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide](/img/structure/B2444733.png)
![[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid](/img/structure/B2444734.png)
